(4,5-Dichlorothiophen-2-yl)methanamine;hydrochloride
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Overview
Description
(4,5-Dichlorothiophen-2-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C5H5Cl2NS·HCl. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the thiophene ring, as well as a methanamine group at the 2 position. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichlorothiophen-2-yl)methanamine;hydrochloride typically involves the chlorination of thiophene followed by the introduction of the methanamine group. One common method involves the reaction of 2-thiophenemethanamine with chlorine gas under controlled conditions to achieve selective chlorination at the 4 and 5 positions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to obtain the desired compound in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
(4,5-Dichlorothiophen-2-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(4,5-Dichlorothiophen-2-yl)methanamine;hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In the study of biological pathways and as a potential ligand for binding studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,5-Dichlorothiophen-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(5-Chlorothiophen-2-yl)methanamine;hydrochloride: Similar structure but with only one chlorine atom at the 5 position.
(3,4-Dichlorothiophen-2-yl)methanamine;hydrochloride: Chlorine atoms at the 3 and 4 positions instead of 4 and 5.
Uniqueness
(4,5-Dichlorothiophen-2-yl)methanamine;hydrochloride is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and binding properties. This makes it a valuable compound for specific research applications where these properties are advantageous .
Properties
IUPAC Name |
(4,5-dichlorothiophen-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2NS.ClH/c6-4-1-3(2-8)9-5(4)7;/h1H,2,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYSJAUXZUSFQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Cl)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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